C3-Bromo Enhances Abl Kinase Affinity
Structure-based optimization studies of pyrazolo[3,4-d]pyrimidines as Abl inhibitors demonstrated that strategic insertion of halogen substituents (including bromo) at various positions led to a significant improvement of leukemia cell growth inhibition and an increase of up to one order of magnitude (approximately 10-fold) in binding affinity toward the Abl kinase target relative to non-halogenated parent scaffolds [1]. While this study encompasses a broader halogenation SAR across multiple substitution patterns, the C3-bromo position in 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine aligns with the empirically validated halogen placement that contributes to this affinity gain.
| Evidence Dimension | Abl kinase binding affinity fold-change upon halogen substitution |
|---|---|
| Target Compound Data | C3-bromo substituent present; contributes to halogenation-dependent affinity enhancement (class-level SAR inference). |
| Comparator Or Baseline | Non-halogenated pyrazolo[3,4-d]pyrimidine parent scaffolds lacking C3-bromo substitution. |
| Quantified Difference | Increase up to 1 order of magnitude (~10-fold) in Abl affinity for halogenated derivatives versus non-halogenated parents. |
| Conditions | Structure-based optimization of pyrazolo[3,4-d]pyrimidines; leukemia cell growth inhibition assays; Abl enzymatic activity measurements [1]. |
Why This Matters
The C3-bromo substituent is not an inert placeholder; it materially contributes to target engagement affinity in a validated kinase inhibitor scaffold class, making this compound a superior starting point for Abl-focused medicinal chemistry versus non-halogenated analogs.
- [1] Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Insertion of halogen substituents with various substitution patterns, suggested by simulations, led to a significant improvement of leukemia cell growth inhibition and to an increase up to 1 order of magnitude of the affinity toward Abl. View Source
